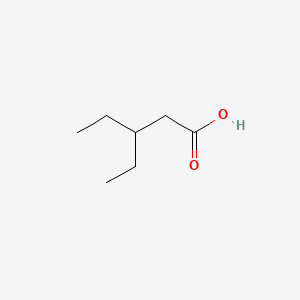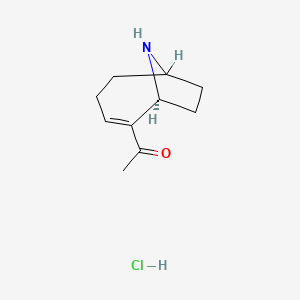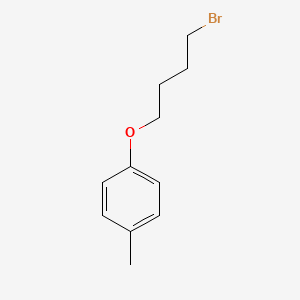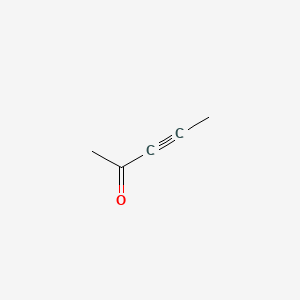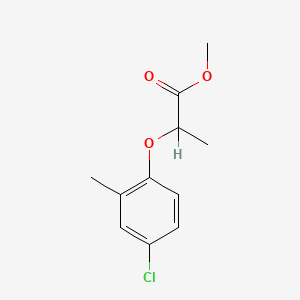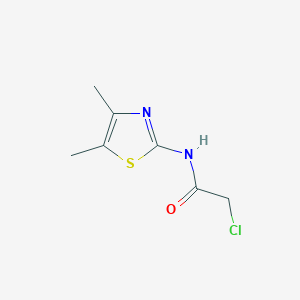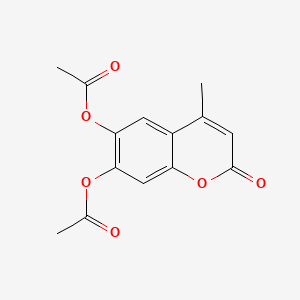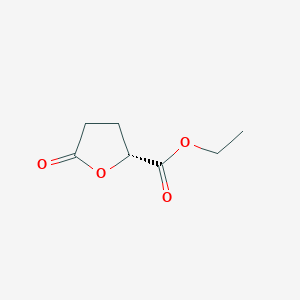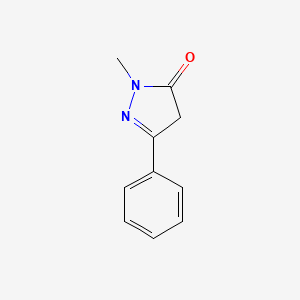
3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-
Vue d'ensemble
Description
“3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-” is a chemical compound with the formula C10H10N2O . It is also known by other names such as Norphenazone, Edaravone, and Methylphenylpyrazolone . The molecular weight of this compound is 174.1992 .
Molecular Structure Analysis
The molecular structure of “3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-” can be represented by the InChI string: InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 . This structure can be viewed using specific software that can interpret this InChI string .Physical And Chemical Properties Analysis
The compound “3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-” has a molecular weight of 174.1992 . Other physical and chemical properties such as boiling point, vapor pressure, and others are not provided in the search results.Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound could serve as a precursor for synthesizing new pharmaceuticals. Its structural motif is common in molecules that exhibit biological activity, and it could be used to develop new therapeutic agents with potential anti-inflammatory or analgesic properties .
Agriculture
As an agricultural chemical, 1-Methyl-3-phenyl-1H-pyrazol-5(4H)-one might be utilized in the synthesis of novel pesticides or herbicides. Its phenyl group could be modified to enhance binding to specific biological targets in pests, potentially leading to more effective crop protection strategies .
Materials Science
In the field of materials science, this compound’s derivatives could be explored for their electrical conductivity properties. By functionalizing the molecule, researchers could create new organic semiconductors for use in solar cells or light-emitting diodes (LEDs) .
Environmental Science
Environmental scientists might investigate the compound’s degradation products and their environmental impact. Understanding its breakdown could inform the development of safer chemicals that minimize ecological disruption .
Biochemistry
Biochemists could study 1-Methyl-3-phenyl-1H-pyrazol-5(4H)-one as an inhibitor or activator of enzymes. It could play a role in elucidating the mechanisms of enzyme function or in the design of enzyme-based sensors .
Pharmacology
In pharmacology, the compound could be assessed for its pharmacokinetics and pharmacodynamics. It might be a candidate for drug development, with studies focusing on its absorption, distribution, metabolism, and excretion (ADME) profile .
Propriétés
IUPAC Name |
2-methyl-5-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-10(13)7-9(11-12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXIJMXBXHWPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194693 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- | |
CAS RN |
41927-50-8 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041927508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41927-50-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


